molecular formula C15H21N3O4S B2921959 methyl 2-butanamido-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 886958-61-8

methyl 2-butanamido-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2921959
CAS No.: 886958-61-8
M. Wt: 339.41
InChI Key: KVDTWRDKIKTVLH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 2-(butanoylamino)-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-4-5-11(19)17-14-12(13(20)16-2)9-6-7-18(15(21)22-3)8-10(9)23-14/h4-8H2,1-3H3,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDTWRDKIKTVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OC)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-butanamido-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophenes and β-ketoesters.

    Introduction of the Butanamido Group: This step involves the amidation reaction where the thieno[2,3-c]pyridine core is reacted with butanoyl chloride in the presence of a base like triethylamine.

    Addition of the Methylcarbamoyl Group: This can be done through a carbamoylation reaction using methyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-butanamido-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amido or carbamoyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thienopyridines with various functional groups.

Scientific Research Applications

Methyl 2-butanamido-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of inflammatory diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-butanamido-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate inflammatory pathways and microbial growth.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 886958-61-8
  • Molecular Formula : C₁₅H₂₁N₃O₄S
  • Molecular Weight : 339.41 g/mol
  • Structure: Features a thieno[2,3-c]pyridine core with a butanamido group at position 2, a methylcarbamoyl group at position 3, and a methyl ester at position 6.
  • SMILES : CCCC(=O)Nc1sc2c(c1C(=O)NC)CCN(C2)C(=O)OC

Structural Analogues in the Thieno[2,3-c]Pyridine Series

Compound A : Ethyl 2-Amino-6-Butanoyl-4H,5H,6H,7H-Thieno[2,3-c]Pyridine-3-Carboxylate
  • CAS No.: 871360-40-6
  • Molecular Formula : C₁₄H₂₀N₂O₃S
  • Molecular Weight : 296.39 g/mol
  • Key Differences: Substituents: Amino group at position 2 (vs. butanamido in the main compound) and butanoyl at position 6 (vs. methylcarbamoyl at position 3). Ester Group: Ethyl ester (vs. methyl ester), increasing lipophilicity (clogP ~1.5 vs. ~1.2). Applications: Likely serves as an intermediate for further functionalization due to the reactive amino group .
Compound B : Methyl 2-(1,3-Benzothiazole-2-Amido)-3-Carbamoyl-4H,5H,6H,7H-Thieno[2,3-c]Pyridine-6-Carboxylate
  • CAS No.: 886951-02-6
  • Molecular Formula : C₁₉H₁₈N₄O₄S₂
  • Molecular Weight : 454.51 g/mol
  • Key Differences: Substituents: Benzothiazole-amido at position 2 (vs. Polar Surface Area: Topological polar surface area (TPSA) = 171 Ų (vs. 97 Ų for the main compound), suggesting lower membrane permeability . Applications: The benzothiazole moiety may target kinases or DNA-binding proteins .
Compound C : tert-Butyl 2-Bromo-4H,5H,6H,7H-Thieno[2,3-c]Pyridine-6-Carboxylate
  • CAS No.: 910443-31-1
  • Molecular Formula: C₁₂H₁₆BrNO₂S
  • Molecular Weight : 318.23 g/mol
  • Key Differences :
    • Substituents : Bromo group at position 2 (electrophilic site for cross-coupling reactions) and bulky tert-butyl ester (vs. methyl ester).
    • Reactivity : The bromo group makes it a versatile intermediate for Suzuki-Miyaura couplings .

Comparative Data Table

Parameter Main Compound Compound A Compound B Compound C
Molecular Weight 339.41 g/mol 296.39 g/mol 454.51 g/mol 318.23 g/mol
Substituents 2-Butanamido, 3-Methylcarbamoyl 2-Amino, 6-Butanoyl 2-Benzothiazole-amido 2-Bromo
Ester Group Methyl Ethyl Methyl tert-Butyl
Hydrogen Bond Donors 2 1 2 0
Hydrogen Bond Acceptors 7 5 7 3
TPSA (Ų) 97 89 171 52
Key Applications Enzyme/receptor modulation Synthetic intermediate Kinase/DNA-targeting Cross-coupling intermediate

Research Findings and Implications

Ester Group Impact :

  • The methyl ester in the main compound offers moderate lipophilicity, balancing solubility and membrane permeability. Ethyl (Compound A) and tert-butyl (Compound C) esters increase clogP, favoring blood-brain barrier penetration but reducing aqueous solubility .

Synthetic Utility :

  • Compound C’s bromo substituent enables facile derivatization via palladium-catalyzed reactions, contrasting with the main compound’s stability under physiological conditions .

Safety Profiles: Limited hazard data are available, but analogs like Compound A are classified as laboratory chemicals, requiring standard handling precautions .

Biological Activity

Methyl 2-butanamido-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a synthetic compound that has garnered attention in recent years for its potential biological activities, particularly in the field of oncology. This article reviews the current understanding of its biological activity based on diverse research findings and case studies.

  • Molecular Formula : C₁₄H₁₈N₂O₃S
  • Molecular Weight : 294.36 g/mol
  • CAS Number : 41018194

Research indicates that compounds in the thieno[2,3-c]pyridine class exhibit significant anticancer properties. The mechanism often involves the modulation of cancer stem cells (CSCs) and pathways associated with tumor growth and metastasis. A study highlighted that a related thieno[2,3-b]pyridine compound reduced the viability of breast cancer cells (MDA-MB-231) by inducing cytotoxic effects at low concentrations (0.05 µM) after 24 hours of treatment, with increased cytotoxicity observed over time and at higher concentrations .

Anticancer Effects

  • Cell Viability Studies
    • In vitro assays using the MTT method demonstrated that this compound significantly inhibited cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) cells.
    • The compound exhibited a GI50 concentration (the concentration that inhibits cell growth by 50%) of approximately 13 µM in MDA-MB-231 cells .
  • Mechanistic Insights
    • The compound was shown to affect glycolytic pathways and lipid metabolism in treated cells, indicating a shift in metabolic processes that could contribute to its anticancer effects .
    • It also influenced the expression levels of specific glycosphingolipids associated with CSCs, which are critical for tumor recurrence and metastasis.

Case Studies

A notable study investigated the impact of a related thieno[3,2-b]pyridine derivative on tumor growth in an in ovo chick chorioallantoic membrane (CAM) model. The results indicated a significant reduction in tumor size when treated with this compound, suggesting its potential as a therapeutic agent against solid tumors .

Comparative Biological Activity

CompoundCell LineGI50 (µM)Mechanism
This compoundMDA-MB-23113Induces cytotoxicity through metabolic modulation
Related Thieno CompoundMDA-MB-46810Alters glycolytic pathways and reduces CSC markers

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